molecular formula C21H32O5 B1628445 Penprostene CAS No. 61557-12-8

Penprostene

Cat. No.: B1628445
CAS No.: 61557-12-8
M. Wt: 364.5 g/mol
InChI Key: HCTZKPLQIGQRPR-XWGDGUDISA-N
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Description

Penprostene is a synthetic compound with the molecular formula C21H32O5 . It is known for its complex structure, which includes multiple stereocenters and double-bond stereochemistry . This compound has been investigated for its potential therapeutic applications, particularly in the field of cardiovascular health.

Preparation Methods

The synthesis of Penprostene involves several steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route involves the use of ethoxy-3-hydroxy-4,4-dimethyl-1-penten-1-yl as a starting material. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Penprostene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at specific sites on the this compound molecule, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: Penprostene is used as a model compound in studies of stereochemistry and reaction mechanisms.

    Biology: Research has explored the biological activity of this compound, including its effects on cellular processes.

    Medicine: this compound has potential therapeutic applications, particularly in the treatment of cardiovascular diseases.

    Industry: This compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Penprostene involves its interaction with specific molecular targets and pathways. This compound is known to act on G protein-coupled receptors and enzymes involved in the regulation of vascular tone and platelet aggregation. This leads to vasodilation and inhibition of platelet aggregation , which are beneficial in the treatment of cardiovascular conditions .

Comparison with Similar Compounds

Penprostene can be compared with other similar compounds, such as epoprostenol and prostacyclin . These compounds share similar structures and mechanisms of action but differ in their specific chemical properties and therapeutic applications.

Similar compounds include:

  • Epoprostenol
  • Prostacyclin
  • Iloprost
  • Treprostinil

This compound’s uniqueness lies in its specific stereochemistry and the potential for diverse therapeutic applications .

Properties

61557-12-8

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

IUPAC Name

(Z)-7-[(1R,2S)-2-[(E,3R)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid

InChI

InChI=1S/C21H32O5/c1-4-26-15-21(2,3)19(23)14-12-16-11-13-18(22)17(16)9-7-5-6-8-10-20(24)25/h5,7,11-14,16-17,19,23H,4,6,8-10,15H2,1-3H3,(H,24,25)/b7-5-,14-12+/t16-,17-,19-/m1/s1

InChI Key

HCTZKPLQIGQRPR-XWGDGUDISA-N

Isomeric SMILES

CCOCC(C)(C)[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O

SMILES

CCOCC(C)(C)C(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O

Canonical SMILES

CCOCC(C)(C)C(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O

Origin of Product

United States

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